1H-Pyrazolo[4,3-B]pyridine-6-carbaldehyde
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Overview
Description
1H-Pyrazolo[4,3-B]pyridine-6-carbaldehyde: is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The specific structure of this compound includes an aldehyde functional group at the 6-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[4,3-B]pyridine-6-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent functionalization to introduce the aldehyde group . Another method includes the use of phenylhydrazine, aldehyde, ethyl acetoacetate, and malononitrile in a multicomponent reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazolo[4,3-B]pyridine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole or pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, nucleophiles, and bases are commonly used.
Major Products Formed:
Oxidation: 1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid.
Reduction: 1H-Pyrazolo[4,3-B]pyridine-6-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Pyrazolo[4,3-B]pyridine-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-B]pyridine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 1H-Pyrazolo[3,4-B]pyridine-6-carbaldehyde
- 1H-Pyrazolo[4,3-C]pyridine-6-carbaldehyde
- 1H-Pyrazolo[4,3-B]pyridine-5-carbaldehyde
Comparison: 1H-Pyrazolo[4,3-B]pyridine-6-carbaldehyde is unique due to its specific substitution pattern and functional group placementCompared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C7H5N3O |
---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
1H-pyrazolo[4,3-b]pyridine-6-carbaldehyde |
InChI |
InChI=1S/C7H5N3O/c11-4-5-1-6-7(8-2-5)3-9-10-6/h1-4H,(H,9,10) |
InChI Key |
FUEXBUQLOYFBQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2)C=O |
Origin of Product |
United States |
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